molecular formula C18H23Cl2N3OS2 B14433190 3-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-methyl-2-methylsulfanyl-1,3-thiazol-5-yl)propan-1-one;hydrochloride CAS No. 75449-06-8

3-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-methyl-2-methylsulfanyl-1,3-thiazol-5-yl)propan-1-one;hydrochloride

Cat. No.: B14433190
CAS No.: 75449-06-8
M. Wt: 432.4 g/mol
InChI Key: BXDPCHVXLKKOOW-UHFFFAOYSA-N
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Description

The compound 3-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-methyl-2-methylsulfanyl-1,3-thiazol-5-yl)propan-1-one;hydrochloride is a complex organic molecule that features a piperazine ring, a thiazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-methyl-2-methylsulfanyl-1,3-thiazol-5-yl)propan-1-one;hydrochloride typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-chlorophenylamine with piperazine under controlled conditions to form 4-(4-chlorophenyl)piperazine.

    Thiazole Ring Formation: The next step involves the synthesis of the thiazole ring. This can be achieved by reacting 4-methyl-2-methylsulfanyl-1,3-thiazole with appropriate reagents under specific conditions.

    Coupling Reaction: The final step involves coupling the piperazine intermediate with the thiazole ring. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would involve scaling up the above synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-methyl-2-methylsulfanyl-1,3-thiazol-5-yl)propan-1-one;hydrochloride: can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-methyl-2-methylsulfanyl-1,3-thiazol-5-yl)propan-1-one;hydrochloride: has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Biological Research: It is used in studies to understand its interaction with biological targets such as receptors and enzymes.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-methyl-2-methylsulfanyl-1,3-thiazol-5-yl)propan-1-one;hydrochloride involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[4-(4-chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride
  • 4-(4-chlorophenyl)piperazin-1-yl)methanone

Uniqueness

3-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-methyl-2-methylsulfanyl-1,3-thiazol-5-yl)propan-1-one;hydrochloride: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring and piperazine moiety contribute to its potential as a versatile pharmaceutical agent.

Properties

CAS No.

75449-06-8

Molecular Formula

C18H23Cl2N3OS2

Molecular Weight

432.4 g/mol

IUPAC Name

3-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-methyl-2-methylsulfanyl-1,3-thiazol-5-yl)propan-1-one;hydrochloride

InChI

InChI=1S/C18H22ClN3OS2.ClH/c1-13-17(25-18(20-13)24-2)16(23)7-8-21-9-11-22(12-10-21)15-5-3-14(19)4-6-15;/h3-6H,7-12H2,1-2H3;1H

InChI Key

BXDPCHVXLKKOOW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)SC)C(=O)CCN2CCN(CC2)C3=CC=C(C=C3)Cl.Cl

Origin of Product

United States

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